molecular formula C23H20N2O2 B11702465 2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-Phenyl-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B11702465
M. Wt: 356.4 g/mol
InChI Key: XVGBYVDAMKJEAF-UHFFFAOYSA-N
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Description

2-Phenyl-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound that belongs to the class of benzoisoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with a phenyl-substituted piperidine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-Phenyl-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-Phenyl-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Isoquinoline Derivatives: These compounds also have a similar backbone and are used in similar applications.

Uniqueness

2-Phenyl-6-piperidino-1H-benzo[de]isoquinoline-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of both phenyl and piperidino groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H20N2O2

Molecular Weight

356.4 g/mol

IUPAC Name

2-phenyl-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C23H20N2O2/c26-22-18-11-7-10-17-20(24-14-5-2-6-15-24)13-12-19(21(17)18)23(27)25(22)16-8-3-1-4-9-16/h1,3-4,7-13H,2,5-6,14-15H2

InChI Key

XVGBYVDAMKJEAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5

Origin of Product

United States

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